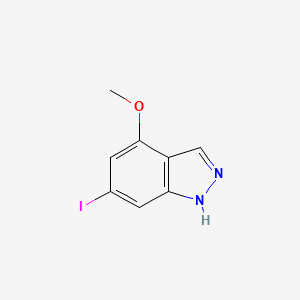

6-Iodo-4-methoxy-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

6-iodo-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUMKHFEGXJCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646522 | |

| Record name | 6-Iodo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-20-6 | |

| Record name | 6-Iodo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 6 Iodo 4 Methoxy 1h Indazole Formation and Indazole Core Construction

Elucidation of Reaction Mechanisms for Indazole Ring Formation

The formation of the indazole ring can proceed through several mechanistic pathways, often dictated by the starting materials and reaction conditions. Key routes involve intramolecular cyclization events, with the nature of the key intermediates playing a pivotal role.

Intramolecular azo coupling represents a significant strategy for the construction of the indazole nucleus. orgsyn.orgoup.comresearchgate.net This process typically involves the in situ generation of a diazonium salt which then undergoes an intramolecular electrophilic attack on an adjacent aromatic ring to form the N-N bond and complete the bicyclic structure.

One-pot protocols utilizing azo coupling have been developed to synthesize 2H-indazoles from starting materials like 3-hydroxybenzyl alcohols and diazonium salts. oup.comresearchgate.net These methods often proceed without the need for transition metal catalysts or protecting groups. oup.com Mechanistic studies of the Jacobson and Huber method for preparing indazole from N-nitroso-o-benzotoluidide confirmed that the reaction is an intramolecular azo coupling. orgsyn.org

Nitroso and imino intermediates are central to several indazole synthesis methodologies, most notably the Davis-Beirut reaction. nih.govresearchgate.net In this reaction, a key o-nitrosobenzylidine imine intermediate is generated in situ. nih.gov This intermediate then undergoes an N-N bond-forming heterocyclization. nih.govresearchgate.net The formation of this nitroso imine can be achieved under both alkaline and mild photochemical conditions. researchgate.net

Formation of a nitroso intermediate from a nitro-substituted precursor. chemrxiv.orgnih.govorganic-chemistry.org

Condensation with an amine to form an imine. nih.gov

Intramolecular cyclization of the resulting nitroso imine to form the indazole ring. nih.govresearchgate.net

Recent developments have also demonstrated nitroreductase-triggered indazole formation, where 2-nitrobenzylamine derivatives are enzymatically converted to reactive nitrosobenzylamine intermediates that spontaneously cyclize to form indazoles. chemrxiv.org This biocatalytic approach highlights the versatility of nitroso intermediates in forming the indazole core under mild, aqueous conditions. chemrxiv.org

The following table summarizes key reactions involving nitroso and imino intermediates.

| Reaction Name/Type | Key Intermediate(s) | Typical Conditions | Reference |

|---|---|---|---|

| Davis-Beirut Reaction | o-nitrosobenzylidine imine | Acid or base catalysis | nih.govresearchgate.net |

| Nitroreductase-Triggered Formation | Nitrosobenzylamine | Enzymatic (Nitroreductase), aqueous media | chemrxiv.org |

| Cadogan Heterocyclization | Nitrosoarene | Phosphine catalyst, hydrosilane reductant | nih.gov |

| Reductive Cyclization | o-nitrobenzylidene amines | MoO2Cl2(dmf)2 catalyst, Ph3P reductant, microwave | organic-chemistry.org |

The crucial step in indazole synthesis is the formation of the N-N bond. This can be achieved through various strategies, including reductive or oxidative cyclizations.

Reductive N-N Bond Formation: This is a common approach, often starting from ortho-nitro-substituted precursors. For instance, the reductive cyclization of o-nitrobenzylidene amines, promoted by reagents like triphenylphosphine, leads to the formation of 2-aryl-2H-indazoles. organic-chemistry.org The Davis-Beirut reaction also falls under this category, where the nitro group is effectively reduced and incorporated into the N-N bond of the indazole ring. nih.govresearchgate.net

Oxidative N-N Bond Formation: More recently, oxidative methods have emerged as powerful alternatives. organic-chemistry.orgresearchgate.net An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has been developed, allowing for the synthesis of all three tautomeric forms of indazoles. organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org Another approach involves the intramolecular oxidative C-H bond amination of arylhydrazones, mediated by reagents like silver(I), to construct the indazole ring. nih.govacs.org

Energetics: Computational studies, particularly using Density Functional Theory (DFT), have provided insights into the energetics of these processes. For the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes, DFT calculations suggested that the rate-determining step is a 1,2-hydride shift with an activation energy of +18.1 kcal/mol. acs.org In another study on the Davis-Beirut reaction, DFT calculations helped to elucidate the reaction free energetics, supporting a mechanism involving an o-nitrosobenzylidine imine intermediate. nih.gov

Catalysis in Indazole Synthetic Pathways

Catalysis plays a pivotal role in modern indazole synthesis, offering pathways with enhanced efficiency, selectivity, and functional group tolerance.

Transition-Metal Catalysis: A wide array of transition metals have been employed to catalyze indazole formation.

Rhodium (Rh): Rhodium(III) catalysts are effective for the synthesis of indazoles via C-H activation and annulation sequences. nih.govresearchgate.net For example, a synergistic rhodium/copper catalytic system enables the synthesis of 1H-indazoles from imidates and nitrosobenzenes. snnu.edu.cnresearchgate.net The proposed mechanism involves the formation of a rhodacycle intermediate. nih.govsnnu.edu.cn

Copper (Cu): Copper catalysts are used in various indazole syntheses, including the aerobic oxidative C-N bond formation from hydrazones and in conjunction with rhodium. snnu.edu.cn Copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes also yields indazole derivatives. acs.org

Palladium (Pd): Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a known method for synthesizing 2-aryl-2H-indazoles. organic-chemistry.org

Gold (Au): Dual catalysis using AuCl₃ and a ruthenium photocatalyst has been shown to promote the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.info Mechanistic studies suggest parallel polar and radical pathways. d-nb.info

Silver (Ag): Silver(I) salts can mediate the intramolecular oxidative C-H amination of arylhydrazones to form 1H-indazoles. nih.govacs.org

Biocatalysis: The use of enzymes offers a green and sustainable approach to indazole synthesis. As mentioned, nitroreductases can trigger indazole formation from 2-nitrobenzylamine derivatives under mild, aqueous conditions. chemrxiv.org This biocatalytic route can be integrated into enzyme cascades for the synthesis of substituted indazoles from simple starting materials. chemrxiv.org

Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. An intramolecular aerobic oxidative C-N coupling of hydrazones using TEMPO and dioxygen gas as the terminal oxidant provides a metal-free synthesis of 1H-indazoles and azaindazoles. nih.gov A biphilic phosphetane (B12648431) has also been shown to catalyze the N-N bond-forming Cadogan heterocyclization in the presence of a hydrosilane reductant. nih.gov

The following table provides a summary of different catalytic systems for indazole synthesis.

| Catalyst Type | Catalyst Example(s) | Reaction Type | Reference |

|---|---|---|---|

| Transition Metal | [Cp*RhCl2]2 / Cu(OAc)2 | C-H activation / C-N/N-N coupling | nih.govsnnu.edu.cn |

| Cu(I) or Cu(II) | Oxidative C-N coupling, Hydroamination | organic-chemistry.orgacs.org | |

| Pd(OAc)2 | Intramolecular amination | organic-chemistry.org | |

| AuCl3 / Ru photocatalyst | Hydroamination / Cyclization | d-nb.info | |

| Ag(I) salts | Intramolecular oxidative C-H amination | nih.govacs.org | |

| Biocatalyst | Nitroreductase (e.g., NfsA) | Reductive cyclization of nitro compounds | chemrxiv.org |

| Metal-Free | TEMPO / O2 | Aerobic oxidative C-N coupling | nih.gov |

| Phosphetane | Cadogan heterocyclization | nih.gov |

Theoretical and Computational Approaches to Mechanistic Understanding

Theoretical and computational studies have become indispensable tools for elucidating the complex mechanisms of indazole formation. arpgweb.com Density Functional Theory (DFT) calculations are frequently employed to investigate reaction pathways, characterize transition states, and determine the energetics of intermediate steps. nih.govarpgweb.comresearchgate.net

For example, in the acid- and base-catalyzed Davis-Beirut reaction, DFT calculations at the M06-2X/6-31+G(d,p) level provided strong evidence for a mechanism proceeding through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N,N-bond forming heterocyclization. nih.gov These computational studies can effectively map out the entire reaction energy profile, identifying the rate-limiting steps and explaining observed selectivities. nih.govacs.org

Theoretical studies have also been applied to understand the reactivity of the indazole nucleus itself. GIAO (Gauge-Invariant Atomic Orbital) calculations have been used in conjunction with NMR studies to confirm the structure of reaction products, such as the N₁-CH₂OH derivatives formed from the reaction of indazoles with formaldehyde. acs.orgacs.org Furthermore, theoretical investigations into the reaction between indazole and Pd-bound isocyanides revealed that the reaction proceeds via nucleophilic attack by the unprotonated nitrogen atom, a mechanism different from that observed with other N-nucleophiles. mdpi.com

The synergy between experimental work and theoretical calculations provides a comprehensive understanding of the reaction mechanisms, which is crucial for designing new and improved synthetic strategies for complex indazoles like 6-Iodo-4-methoxy-1H-indazole. nih.govarpgweb.com

Advanced Spectroscopic and Computational Characterization in 6 Iodo 4 Methoxy 1h Indazole Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex indazole derivatives. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

Proton (¹H) and Carbon (¹³C) NMR are critical for confirming the substitution pattern on the indazole ring and differentiating between potential isomers. The chemical shifts (δ) of the nuclei in 6-Iodo-4-methoxy-1H-indazole are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing, heavy iodine atom.

In analogous indazole systems, the methoxy group typically exerts a shielding effect on nearby protons, causing them to resonate at a higher field (lower ppm). Conversely, the iodine atom's substitution influences the electronic environment and the chemical shifts of adjacent carbon and hydrogen atoms. For instance, in the parent 1H-indazole, the proton at position 7 resonates around 7.50 ppm, while the C6 carbon appears at approximately 126.8 ppm. thieme-connect.de The introduction of substituents at positions 4 and 6 dramatically alters these values, allowing for clear structural assignment. Comparing the experimental spectra of a synthesized compound with those of known, related structures is a standard procedure for verification. nih.gov

The differentiation between the 1H- and 2H-tautomers/isomers is also readily achieved, as the symmetry and electronic distribution of the molecule change significantly, leading to distinct NMR spectra for each form.

Table 1: Representative NMR Data for Substituted Indazoles

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Solvent |

| 1H-Indazole thieme-connect.de | ¹H | H3: 8.11, H4: 7.76, H5: 7.17, H6: 7.39, H7: 7.50 | CDCl₃ |

| ¹³C | C3: 134.7, C4: 121.0, C5: 120.9, C6: 126.8 | CDCl₃ | |

| Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov | ¹H | H5: 7.01 (dd), H7: 6.91 (d) | CDCl₃ |

| ¹³C | C5: 115.7, C6: 160.2, C7: 91.5 | CDCl₃ |

Note: This table provides data from related compounds to illustrate the influence of substituents on NMR chemical shifts. Specific values for this compound would require experimental determination.

Beyond standard ¹H and ¹³C NMR, multi-nuclear techniques, including ¹⁵N NMR, are invaluable for studying the tautomerism of N-heterocyclic compounds like indazoles. acs.org The indazole core can exist in two primary tautomeric forms: the more stable 1H-indazole and the o-quinonoid 2H-indazole. thieme-connect.denih.gov

The ¹⁵N NMR chemical shifts are particularly sensitive to the hybridization and chemical environment of the nitrogen atoms. In the 1H-tautomer, one nitrogen is pyrrole-like and the other is pyridine-like, whereas in the 2H-tautomer, the environments are reversed. This results in significantly different ¹⁵N chemical shifts for each tautomer, making it possible to identify the predominant form in solution and study the equilibrium between them. acs.org In some cases of N-unsubstituted pyrazoles, which are structurally related to indazoles, the prototropic exchange between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form. researchgate.net These experimental studies are often complemented by computational calculations to predict the relative stabilities of the tautomers and to aid in the assignment of NMR signals. acs.orgmdpi.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound, as well as to assess its purity. For this compound, MS provides definitive evidence of its identity.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the compound's elemental formula (C₈H₇IN₂O), distinguishing it from other molecules with the same nominal mass. nih.gov Furthermore, liquid chromatography-mass spectrometry (LC-MS) is a standard method for evaluating the purity of a sample. doi.orgunipd.it This technique separates the target compound from any impurities, starting materials, or isomeric byproducts, with the mass spectrometer confirming the identity of each separated component.

Table 2: Molecular Identity of this compound

| Property | Value |

| Molecular Formula | C₈H₇IN₂O |

| Molecular Weight | 289.06 g/mol |

| Exact Mass | 289.9600 u |

| Analysis Method | High-Resolution Mass Spectrometry (HRMS) |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust computational tool in chemical research, enabling the prediction of molecular structures, energies, and spectroscopic properties. For this compound, DFT calculations provide insights that are highly complementary to experimental data.

DFT calculations are used to model the electronic structure of this compound, particularly its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net

For related methoxy-indazole derivatives, the HOMO-LUMO gap has been calculated to be around 4.2 eV, suggesting moderate reactivity. The distribution of these orbitals is also informative; the HOMO is typically localized on the electron-rich portions of the molecule, such as the methoxy-substituted benzene (B151609) ring, while the LUMO is often centered on the electron-deficient pyrazole (B372694) moiety. acs.org This analysis helps predict sites of electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties from DFT Studies

| Parameter | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high, localized on the methoxy-benzene moiety. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Relatively low, localized on the pyrazole ring. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate (e.g., ~4.2 eV for related structures ) | Correlates with chemical reactivity and stability. |

| Natural Bond Orbital (NBO) Analysis | Reveals partial negative charges on nitrogen and oxygen atoms. | Guides understanding of intermolecular interactions. |

A significant application of DFT is the prediction of spectroscopic data. By using methods such as the Gauge-Invariant Atomic Orbital (GIAO) method, researchers can calculate ¹H and ¹³C NMR chemical shifts with remarkable accuracy. acs.org These theoretical spectra can be compared with experimental results to confirm complex structural assignments, resolve ambiguities between isomers, and identify different tautomers. acs.orgmdpi.com

Furthermore, DFT calculations are used to explore the conformational landscape of the molecule. For this compound, this includes determining the preferred orientation of the methoxy group relative to the indazole ring. By calculating the relative energies of different conformers, the most stable, lowest-energy structure can be identified. acs.org This information is vital for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Investigation of Tautomeric Stability and Isomerization Pathways

The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, exhibits annular tautomerism due to the different possible locations of the N-H proton. For this compound, two primary tautomeric forms are of interest: the 1H-indazole and the 2H-indazole tautomers. The 1H-tautomer, featuring a benzenoid structure, is generally considered the more thermodynamically stable and, therefore, the predominant form in various phases. nih.govnih.gov In contrast, the 2H-tautomer possesses a quinonoid structure.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for quantifying the energetic differences between these tautomers. beilstein-journals.org Studies on the parent indazole molecule and its derivatives consistently show that the 1H form is energetically more favorable. For instance, calculations have indicated that the 1H-tautomer of indazole is more stable than the 2H form by approximately 15-21 kJ·mol⁻¹. mdpi.comcsic.esacs.org

The substituents on the indazole ring play a crucial role in modulating the relative stability of the tautomers. The electronic properties and steric demands of the substituents can either increase or decrease the energy gap between the 1H and 2H forms. For this compound, the electron-donating methoxy group at the C4 position and the electron-withdrawing, polarizable iodine atom at the C6 position exert opposing electronic effects on the benzene ring, which in turn influences the pyrazole ring's electron density and the stability of each tautomer. While specific computational studies on this compound are not extensively documented in public literature, analysis of related substituted indazoles provides insight. For example, studies on other indazoles show that electron-withdrawing groups can influence tautomeric equilibrium. Quantum mechanical analyses on 3-substituted indazoles have shown that the 2-H tautomers are consistently higher in energy than the corresponding 1-H tautomers, with the energy difference being more pronounced for halogen substituents like bromo and iodo. wuxibiology.com

| Substituent at C3 | Relative Energy of 2-H Tautomer (kcal/mol) | Predicted Predominant Tautomer |

|---|---|---|

| H | 4.46 | 1-H |

| Bromo | ~6 | 1-H |

| Iodo | ~6 | 1-H |

The investigation of isomerization pathways between the 1H and 2H tautomers is another critical area of computational research. These pathways typically involve proton transfer, which can occur directly (intramolecularly) or be mediated by solvent molecules (intermolecularly). DFT calculations are employed to map the potential energy surface of the isomerization process, identifying transition states and calculating the activation energy barriers. For example, in related heteroaromatic systems like arylazoindazoles, computational studies have elucidated the mechanisms of thermal isomerization, finding that a rotation-based pathway has a lower energy barrier compared to an inversion mechanism. nih.gov Similar methodologies could be applied to understand the dynamics of tautomerization in this compound, providing a complete picture of its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and interactions with biological macromolecules. For a compound like this compound, which is often investigated as a scaffold for kinase inhibitors, MD simulations are invaluable for understanding its dynamic properties and its mechanism of action at an atomic level. nih.govnih.gov

MD simulations can elucidate the conformational landscape of this compound, revealing the range of shapes and orientations the molecule can adopt in solution or within a protein's binding site. This is crucial as the biological activity of a ligand is often dependent on its ability to adopt a specific, low-energy conformation that is complementary to the target's binding pocket.

In the context of drug design, MD simulations are frequently used to explore ligand-binding dynamics. researchgate.netdntb.gov.ua After an initial binding pose is predicted by molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored over time. A stable RMSD profile for the ligand suggests a stable binding mode within the protein's active site. mdpi.comnih.gov

Furthermore, MD simulations provide a detailed map of the interactions between the ligand and the protein. They can quantify the persistence of hydrogen bonds, identify key hydrophobic contacts, and highlight the role of water molecules in mediating interactions. mdpi.com For instance, in studies of indazole derivatives as VEGFR-2 kinase inhibitors, MD simulations have confirmed the stability of docked poses and identified crucial interactions with amino acid residues in the kinase hinge region, such as Cys919 and Asp1046, which are critical for inhibitory activity. nih.govnih.gov While specific MD simulation data for this compound is not broadly published, the general methodology provides a framework for its potential investigation.

| Simulation Parameter | Description | Example Finding for an Indazole Inhibitor |

|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand's position from a reference structure over time, indicating binding stability. | Stable trajectory with RMSD < 2.0 Å, suggesting a stable binding mode. |

| Interaction Energy | Calculates the energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and the protein. | Favorable interaction energy, e.g., in the range of -36.5 to -66.5 kcal/mol with VEGFR2. nih.gov |

| Key Hydrogen Bonds | Identifies specific amino acid residues that form persistent hydrogen bonds with the ligand. | Indazole N1-H forming a hydrogen bond with the backbone carbonyl of Cys919 in the kinase hinge region. |

| Hydrophobic Interactions | Maps contacts between nonpolar parts of the ligand and hydrophobic residues in the binding site. | Indazole ring participating in π-π stacking with a phenylalanine residue (e.g., Phe226). nih.gov |

By simulating the dynamic behavior of the this compound-protein complex, researchers can gain a deeper understanding of the structural basis for its biological activity, guiding the rational design of more potent and selective derivatives.

Biological Activity Research and Medicinal Chemistry of 6 Iodo 4 Methoxy 1h Indazole and Its Derivatives

Comprehensive Biological Screening of Indazole Derivatives with Structural Relevance to 6-Iodo-4-methoxy-1H-indazole

Indazole derivatives have been the subject of extensive biological screening, revealing a broad spectrum of activities. These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiparasitic agents. nih.govnih.gov The functional diversity stems from the indazole nucleus, which can be modified to interact with various biological targets. chemenu.com

Anti-Cancer Activities and Molecular Target Identification (e.g., Tyrosine Threonine Kinase (TTK) inhibitors, Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors)

The indazole scaffold is a key component in many anticancer agents, targeting various protein kinases and enzymes involved in cancer progression. researchgate.netnih.gov

Tyrosine Threonine Kinase (TTK) Inhibitors

Tyrosine Threonine Kinase (TTK), a crucial regulator in the mitotic spindle checkpoint, has emerged as a significant target for cancer therapy. A study focusing on indazole derivatives as TTK inhibitors analyzed 109 compounds using 2D and 3D QSAR techniques to identify key structural features for activity. researchgate.netlongdom.org This computational approach guided the synthesis of new derivatives, leading to compounds with potent anticancer effects. longdom.orglongdom.org For instance, compounds 5b and 5'j showed significant activity against A549 (lung carcinoma) and MCF7 (breast cancer) cell lines. longdom.orglongdom.org Specifically, 5b , which has a nitro group at the 2-position and an ethoxy group at the 6-position, was a standout from its series. longdom.org Another series yielded 6b , 6c , and 6d , which demonstrated anticancer activity superior to the established drug Pazopanib. longdom.org Further optimization led to the discovery of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as potent TTK inhibitors. acs.org Compound 75 (CFI-401870) , in particular, showed high potency (TTK IC₅₀ < 10 nM, HCT116 GI₅₀ < 0.1 μM) and demonstrated tumor growth inhibition in mouse xenograft models when administered orally. acs.org

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression within the tumor microenvironment by catalyzing the first step in tryptophan metabolism. rsc.orgnih.gov Inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.gov Several indazole derivatives have been designed as IDO1 inhibitors. researchgate.netnih.gov A series of novel 1,3-dimethyl-6-amino-1H-indazole derivatives were synthesized and evaluated for their IDO1 inhibitory and anticancer activities. nih.gov Among them, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) significantly suppressed IDO1 expression in a concentration-dependent manner and showed potent anticancer activity by inducing apoptosis in hypopharyngeal carcinoma (FaDu) cells. nih.gov Another study designed 6-substituted aminoindazole derivatives as IDO1 inhibitors, leading to the identification of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) . rsc.org This compound displayed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM and was found to induce G2/M cell cycle arrest. rsc.org Structure-activity relationship (SAR) studies on 1H-indazole derivatives revealed that substitutions at both the 4- and 6-positions are crucial for IDO1 inhibition. mdpi.com For example, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol (120) exhibited an IC₅₀ value of 5.3 μM for IDO1 inhibition. mdpi.com

| Compound | Target | Activity | Cell Line(s) | Source |

|---|---|---|---|---|

| 5b | TTK | Potent anticancer activity | A549, MCF7 | longdom.org |

| 5'j | TTK | Noteworthy anticancer activity | A549, MCF7 | longdom.orglongdom.org |

| 75 (CFI-401870) | TTK | IC₅₀ < 10 nM; GI₅₀ < 0.1 μM | HCT116 | acs.org |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | IDO1 | Remarkably suppressed IDO1 expression | FaDu, YD-15, MCF7 | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | IDO1 | IC₅₀ = 0.4 µM | HCT116 | rsc.org |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol (120) | IDO1 | IC₅₀ = 5.3 μM | Enzyme Assay | mdpi.com |

Anti-Inflammatory Mechanisms and Pathways

Indazole and its derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to interfere with key inflammatory pathways. nih.govnih.govbiotech-asia.org The inflammatory response, while a crucial part of the repair process, can become detrimental when exaggerated or sustained. nih.govnih.gov

Research has shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation. nih.govnih.gov In one study, various indazoles, including 5-aminoindazole (B92378) , showed significant inhibition of COX-2, with IC₅₀ values ranging from 12.32 to 23.42 μM. nih.gov The inhibition of COX-2 by these compounds was found to be concentration-dependent. nih.govnih.gov The probable mechanism for this anti-inflammatory action is the interference with the cyclooxygenase pathway, as evidenced by activity in carrageenan-induced inflammation models. biotech-asia.org

Beyond COX-2, these compounds also target other inflammatory mediators. Studies have demonstrated that indazole derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov Furthermore, they exhibit free radical scavenging activity, which also contributes to their anti-inflammatory effect. nih.govnih.gov The development of 2H-indazole derivatives through the hybridization of cyclic systems found in known anti-inflammatory compounds has yielded dual-action agents. nih.govmdpi.com For instance, compounds 18, 21, 23, and 26 from a synthesized series displayed in vitro inhibitory activity against human COX-2. mdpi.com Computational docking studies suggest these compounds bind to COX-2 in a manner similar to the selective inhibitor rofecoxib. mdpi.com

| Compound/Derivative Class | Mechanism/Target | Key Finding | Source |

|---|---|---|---|

| Indazole Derivatives (general) | COX-2, Pro-inflammatory cytokines (TNF-α, IL-1β), Free radicals | Dose-dependent inhibition of carrageenan-induced edema. | nih.govnih.gov |

| 5-Aminoindazole | COX-2 | Exhibited maximum COX-2 inhibition among tested compounds. IC₅₀ ranged from 12.32–23.42 μM for various indazoles. | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives (18, 23) | COX-2 | Showed in vitro inhibitory activity against human COX-2. | mdpi.com |

| 2H-indazole derivatives (21, 26) | COX-2 | Displayed in vitro inhibitory activity against human COX-2. | mdpi.com |

Anti-Microbial and Anti-Fungal Efficacy Studies

The indazole scaffold is a versatile framework for developing agents against a wide range of microbial and fungal pathogens. nih.govnih.gov Research has highlighted that structural modifications, such as the inclusion of halogenated and electron-withdrawing substituents, can enhance the bactericidal and antifungal properties of these compounds. nih.gov

A study on N-methyl-3-aryl indazoles found them to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govresearchgate.net In another comprehensive study, different series of indazole derivatives were synthesized and evaluated. longdom.org Compound 4b demonstrated broad-spectrum antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, while compound 4c showed potential antifungal activity against Candida albicans and R. oryzae. longdom.org Further investigation into other series revealed that compounds with 4-substituted benzene (B151609) rings, like 6e , 6i , and 7b , consistently showed superior antibacterial efficacy. longdom.org For antifungal activity, compounds 7c , 6d , and 6f were highly potent against C. albicans and R. oryzae. longdom.org Another derivative, 3-(methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5'b) , exhibited exceptional broad-spectrum antibacterial efficacy. longdom.org

Additionally, two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , were found to inhibit the in vitro growth of both Candida albicans and Candida glabrata. mdpi.com These findings underscore the potential of the indazole framework in creating new treatments for infectious diseases. nih.govresearchgate.net

| Compound | Activity | Target Organism(s) | Source |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Antibacterial & Antifungal | X. campestris, B. cereus, E. coli, B. megaterium, C. albicans | nih.govresearchgate.net |

| 4b | Broad-spectrum antibacterial | Gram-positive and Gram-negative bacteria | longdom.org |

| 4c | Antifungal | C. albicans, R. oryzae | longdom.org |

| 6e, 6i, 7b | Antibacterial | Various bacterial strains | longdom.org |

| 7c, 6d, 6f | Antifungal | C. albicans, R. oryzae | longdom.org |

| 18, 23 (2,3-diphenyl-2H-indazoles) | Antifungal | C. albicans, C. glabrata | mdpi.com |

Anti-Parasitic Activity Assessment (e.g., against Entamoeba histolytica)

Parasitic infections, particularly those caused by the protozoan Entamoeba histolytica, remain a significant public health issue, necessitating the search for new therapeutic agents due to challenges like drug resistance. nih.govgrafiati.com The indazole scaffold, previously untested against E. histolytica, has emerged as a promising starting point for novel antiamoebic drugs. nih.govgrafiati.com

In a notable study, indazole derivatives were screened for their activity against E. histolytica. The results were highly encouraging, with an indazole derivative showing low micromolar activity (IC₅₀ = 0.339 µM), which is more potent than metronidazole (B1676534), the current drug of choice for treating amebiasis. nih.govgrafiati.com

Further research into 2H-indazole derivatives confirmed their potent antiprotozoal activity, often surpassing that of metronidazole. mdpi.com These compounds were tested against a panel of intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com The results showed that these derivatives possess giardicidal, amebicidal, and trichomonicidal activity at sub-micromolar concentrations. mdpi.com For example, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com While some indazole derivatives have previously been reported as active against E. histolytica and T. vaginalis, the activity against G. intestinalis was a novel finding for this class of compounds. mdpi.com These studies highlight that 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole are promising frameworks for the design of new, selective antiprotozoal agents. mdpi.com

| Derivative Class | Target Parasite | Activity (IC₅₀) | Comparison | Source |

|---|---|---|---|---|

| Indazole derivative | Entamoeba histolytica | 0.339 µM | More active than metronidazole | nih.govgrafiati.com |

| 2H-Indazole derivatives | Giardia intestinalis | Sub-micromolar | More potent than metronidazole | mdpi.com |

| 2H-Indazole derivatives | Entamoeba histolytica | Sub-micromolar | More potent than metronidazole | mdpi.com |

| 2H-Indazole derivatives | Trichomonas vaginalis | Sub-micromolar | More potent than metronidazole | mdpi.com |

| Compound 18 (2,3-diphenyl-2H-indazole) | Giardia intestinalis | Not specified, but 12.8x more active | 12.8 times more active than metronidazole | mdpi.com |

Enzyme Inhibition Studies (e.g., SAH/MTAN-mediated quorum sensing)

Microorganisms can develop antimicrobial resistance (AMR) through various mechanisms, including quorum sensing (QS), a cell-to-cell communication process. aboutscience.eunih.gov The enzyme S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) is a crucial target for disrupting QS, as it is involved in the biosynthesis of autoinducers. aboutscience.euaboutscience.eunih.gov Indazole compounds have been identified as inhibitors of SAH/MTAN-mediated quorum sensing, offering a strategy to combat AMR. aboutscience.eunih.gov

Structure-guided design has led to the development of 5-aminoindazole derivatives as potent SAH/MTAN inhibitors. aboutscience.eunih.gov These efforts resulted in low-nanomolar inhibitors with broad-spectrum antimicrobial activity. aboutscience.eunih.govresearchgate.net The design process, which involved synthesizing 40 different indazole compounds, successfully increased the potency by 6000-fold over a short period. nih.govresearchgate.net The inhibitory activities were measured in terms of Kᵢ, which indicates the binding affinity of the compound to the active site of the SAH/MTAN enzyme from E. coli. aboutscience.eunih.gov

To better understand the inhibitory mechanisms, quantitative structure-activity relationship (QSAR) and molecular docking studies have been employed. aboutscience.eunih.gov These computational methods have helped to identify the essential structural features of the indazole compounds and the key amino acid residues in the enzyme's binding site that are responsible for the interaction. aboutscience.eunih.govnih.gov This detailed understanding of the ligand-receptor interactions is critical for designing more effective anti-quorum sensing agents based on the indazole scaffold. aboutscience.eunih.gov

| Derivative Class | Target Enzyme | Biological Effect | Key Finding | Source |

|---|---|---|---|---|

| 5-Aminoindazole derivatives | SAH/MTAN | Inhibition of quorum sensing | Low-nanomolar inhibitors with broad-spectrum antimicrobial activity. | aboutscience.eunih.gov |

| Indazole Compounds (General) | SAH/MTAN | Inhibition of quorum sensing | QSAR and docking studies identified key structural features for inhibition. | aboutscience.eunih.gov |

| Structure-guided Indazole Series | SAH/MTAN | Inhibition of quorum sensing | Achieved a 6000-fold increase in potency. | researchgate.net |

Modulation of Ion Channels (e.g., Calcium-Release Activated Calcium (CRAC) channel blockers)

Indazole derivatives have been identified as modulators of ion channels, which are critical for various cellular processes. A key area of investigation is their effect on calcium channels, particularly the Calcium-Release Activated Calcium (CRAC) channel, which plays a significant role in immune cell function. nih.gov

The influx of extracellular calcium through the highly selective CRAC channel is essential for the function of mast cells, which are involved in allergic and inflammatory responses. nih.gov Modulating this channel represents a therapeutic strategy for diseases involving aberrant mast cell activation, such as autoimmune disorders and cancer. nih.gov Structure-activity relationship (SAR) studies have identified indazole-3-carboxamides as potent CRAC channel blockers. nih.gov These studies revealed that the specific regiochemistry of the amide linker at the 3-position is critical for activity. nih.gov For example, the indazole-3-carboxamide 12d was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC₅₀. nih.gov In contrast, its reverse amide isomer, 9c , was inactive even at high concentrations, highlighting the strict structural requirements for CRAC channel inhibition. nih.gov

In addition to CRAC channels, indazole-related structures have been studied for their effects on other calcium channels. For instance, 2-substituted indole (B1671886) derivatives, which share structural similarities with indazoles, have been developed as blockers of N-type (Caᵥ2.2) and T-type (Caᵥ3.1 and Caᵥ3.2) voltage-activated calcium channels, which are targets for treating pain and stroke. google.com

| Compound/Derivative Class | Ion Channel Target | Biological Effect | Key Finding | Source |

|---|---|---|---|---|

| Indazole-3-carboxamide 12d | CRAC Channel | Blocker | Inhibits calcium influx and stabilizes mast cells with sub-μM IC₅₀. | nih.gov |

| Indazole-3-carboxamide 9c (reverse isomer) | CRAC Channel | Inactive | Demonstrates the critical role of 3-carboxamide regiochemistry for activity. | nih.gov |

| 2-Substituted Indole Derivatives | N-type (Caᵥ2.2) & T-type (Caᵥ3.1, Caᵥ3.2) Calcium Channels | Blocker | Potential for treating pain and stroke. | google.com |

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The biological activity of indazole derivatives is intrinsically linked to their structural features. Modifications to the indazole ring can greatly influence their pharmacological profiles.

Impact of Iodine and Methoxy (B1213986) Substituents on Biological Potency and Selectivity

The presence and positioning of substituents on the indazole core are critical determinants of a compound's therapeutic potential. The iodine atom at the 6-position and the methoxy group at the 4-position of the titular compound are of particular importance.

The combination of both iodo and methoxy substituents can lead to synergistic effects on biological activity. For example, 6-Bromo-4-methoxy-1H-indazole is a known derivative where the interplay between a halogen and a methoxy group is explored.

Influence of Other Substituents and Regiochemistry on Pharmacological Profiles

The pharmacological profile of indazole derivatives can be finely tuned by the introduction of various other substituents and by altering their position on the indazole ring (regiochemistry). The indazole ring itself is a versatile scaffold that can tolerate a wide range of substituents, each imparting distinct properties to the molecule. nih.govacs.org

The nature of the substituent plays a critical role. For example, in a series of 1H-indazole derivatives, replacing an ethyl group with a cyclobutyl group led to enhanced potency. nih.gov Conversely, larger substituents on the para-position of an aryl ring, such as a trifluoromethyl group, improved degradation efficacy in certain contexts. nih.gov The introduction of a vinyl group at the 6-position can enhance binding affinity to target proteins.

The position of these substituents is equally important. The substitution pattern on the indazole ring dictates the regiochemistry and, consequently, the biological activity. For instance, the N-position of a central pyridine (B92270) ring in some indazole-based diarylurea derivatives was found to be crucial for their antiproliferative activity. nih.gov Similarly, for indazol-3-carboxylic acid derivatives to act as non-steroidal antispermatogenic agents, the presence of substituted benzyl (B1604629) groups at the N1 position is essential. austinpublishinggroup.com

Furthermore, the regiochemistry of the indazole core itself, specifically the difference between 1H- and 2H-indazoles, can lead to vastly different biological outcomes. For example, in the context of certain antithrombotic agents, the 1-benzyl isomer was active while the corresponding 2-benzyl isomer showed no activity. austinpublishinggroup.com

Computational Approaches in Indazole-Based Drug Discovery

Computational methods have become indispensable in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For indazole-based compounds, these approaches provide deep insights into their mechanisms of action and help predict their biological activities.

Molecular Docking for Ligand-Receptor Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is instrumental in understanding the interactions that drive the biological activity of indazole derivatives.

For instance, molecular docking studies on indazole-based diarylurea derivatives helped to explore their interaction mechanisms with the c-kit protein, providing insights that complemented structure-activity relationship (SAR) analysis. nih.gov In another study, docking models were used to guide the modification of an indole fragment into an indazole-containing pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases. whiterose.ac.uk These models predicted that the indazole N-2 atom could form a hydrogen bond with the backbone of a key amino acid residue, Ala564, thereby increasing binding affinity. whiterose.ac.uk

Molecular docking has also been successfully applied to understand the inhibitory mechanisms of indazole compounds against various other targets, including Tyrosine Threonine Kinase (TTK) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govlongdom.org In the case of HIF-1α inhibitors, docking simulations showed that the most potent compound had good binding efficiency and was stable in the active site of the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction (2D-QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

Both 2D- and 3D-QSAR studies have been extensively applied to indazole derivatives. For a series of indazole derivatives as TTK inhibitors, a 2D-QSAR model showed a high correlation coefficient (r² = 0.9512), indicating robust predictive accuracy. longdom.org A 3D-QSAR model for the same series revealed that steric descriptors were crucial for their anticancer activity. longdom.org

In another study focusing on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing, QSAR modeling was carried out using a combination of 2D and 3D descriptors. aboutscience.eu The developed model was able to explain and predict a significant percentage of the variance in the inhibitory activity of the compounds. aboutscience.eu Similarly, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic maps that provided a structural framework for designing new, more potent inhibitors. nih.gov

Rational Drug Design Principles for Optimized Therapeutic Efficacy

Rational drug design leverages the knowledge of a biological target's structure and the SAR of known inhibitors to design more potent and selective drugs. This approach has been successfully applied to the development of numerous indazole-based therapeutic agents.

Structure-based drug design was employed to create a series of novel indazole-based diarylurea derivatives as anticancer agents targeting c-kit. nih.gov By understanding the target's binding site, researchers were able to design compounds with improved activity. Similarly, a fragment-based drug design approach was used to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. whiterose.ac.uk This involved starting with a small fragment and computationally guiding its optimization into a more potent inhibitor.

In the quest for new inhibitors of Polo-like kinase 4 (PLK4) for treating neuroblastoma, a virtual screening approach followed by a fragment-based rational drug design strategy led to the identification of a potent and highly selective indazole derivative. nih.gov This highlights the power of combining computational screening with rational design to accelerate the discovery of new drug candidates. The overarching goal of these rational design principles is to optimize the therapeutic efficacy of indazole-based compounds by enhancing their potency, selectivity, and pharmacokinetic properties. nih.gov

The Indazole Scaffold as a Privileged Structure in Contemporary Medicinal Chemistry

The indazole scaffold, a bicyclic heterocyclic system composed of a fused benzene and pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.comresearchgate.netnih.gov This designation stems from its ability to serve as a versatile framework for the development of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. samipubco.comresearchgate.net The structural and electronic properties of the indazole ring system, including its aromaticity and the presence of nitrogen atoms, allow for diverse interactions with biological macromolecules, making it a valuable starting point for the design of novel therapeutic agents. samipubco.comlongdom.org

The indazole nucleus is a fundamental component in numerous compounds that have been investigated and developed for various therapeutic applications. tandfonline.comresearchgate.netinnovatpublisher.com Its derivatives have shown promise in a multitude of disease areas, including cancer, inflammation, neurodegenerative disorders, and infectious diseases. tandfonline.comresearchgate.netnih.gov The versatility of the indazole scaffold allows for the synthesis of large libraries of compounds with diverse substituents, facilitating the exploration of structure-activity relationships (SAR) to identify potent and selective lead compounds. samipubco.com

The exploration of indazole derivatives as lead compounds is driven by their proven success in targeting a range of biological entities, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes. samipubco.comtandfonline.com For instance, several FDA-approved anti-cancer drugs, such as Pazopanib and Axitinib, feature an indazole core, highlighting the clinical significance of this scaffold. nih.govwum.edu.plpnrjournal.com The anticancer activity of indazole derivatives is a major area of research, with studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis. chemenu.comnih.gov

Furthermore, the indazole scaffold's ability to mimic endogenous biomolecules contributes to its pharmacological versatility. samipubco.com This mimicry enables indazole-based compounds to bind to various biological targets with high affinity and specificity. samipubco.com The ongoing research into indazole derivatives continues to uncover new potential therapeutic applications, solidifying the role of the indazole scaffold as a crucial element in the quest for novel and effective medicines. researchgate.nettandfonline.comnih.gov

Below is a table summarizing the therapeutic applications of various indazole derivatives, showcasing the broad potential of this scaffold.

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Oncology | Kinase inhibition (e.g., VEGFR, c-Met, Trk) | samipubco.comnih.govwum.edu.pl |

| Induction of apoptosis | nih.gov | |

| Inflammation | Inhibition of inflammatory mediators | tandfonline.cominnovatpublisher.com |

| Neurodegenerative Diseases | Modulation of neurotransmitter receptors | tandfonline.comnih.gov |

| Infectious Diseases | Antimicrobial and antiparasitic activity | researchgate.netnih.gov |

A critical aspect of drug development is the optimization of a lead compound's pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and its selectivity towards the intended biological target. For indazole-based drug candidates, medicinal chemists employ various strategies to enhance these attributes.

Improving Pharmacokinetic Properties:

Structural modifications to the indazole scaffold are a primary strategy for improving pharmacokinetic profiles. samipubco.comacs.org These modifications can influence properties such as solubility, permeability, and metabolic stability. For example, the introduction of polar groups can enhance aqueous solubility, while strategic placement of metabolically stable groups can prevent rapid degradation by liver enzymes. researchgate.net

One common approach involves the substitution at various positions of the indazole ring. For instance, modifications at the N1 position have been shown to significantly impact in vivo pharmacokinetic properties. acs.org The introduction of specific substituents can also modulate lipophilicity, which is a key factor in determining a drug's absorption and distribution. Computational tools and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are increasingly used to predict the pharmacokinetic properties of designed indazole derivatives before their synthesis, thereby guiding the selection of the most promising candidates for further development. longdom.orgresearchgate.net

Enhancing Selectivity:

Achieving high selectivity is crucial to minimize off-target effects and associated toxicities. For indazole-based inhibitors, selectivity is often achieved by exploiting subtle differences in the binding sites of the target protein compared to other related proteins. Structure-guided drug design, which utilizes X-ray crystallography or NMR spectroscopy to visualize the binding mode of a ligand, is a powerful tool for designing more selective inhibitors. nih.gov

By understanding the specific interactions between an indazole derivative and its target, chemists can introduce modifications that enhance binding to the desired target while decreasing affinity for off-targets. samipubco.com For example, the addition of a specific functional group that forms a unique hydrogen bond or van der Waals interaction with the target protein can significantly improve selectivity. samipubco.com The exploration of different substitution patterns on the indazole ring is a key strategy for fine-tuning the selectivity profile of a compound. nih.govacs.org

The following table outlines some strategies and their impact on the properties of indazole derivatives.

| Strategy | Desired Outcome | Example | Reference |

| Introduction of Polar Groups | Improved aqueous solubility and oral absorption | Addition of morpholine (B109124) or other polar moieties | acs.org |

| Modification of N1-substituent | Enhanced in vivo pharmacokinetic profile | Introduction of meta-substituted benzyl groups | acs.org |

| Structure-Guided Design | Increased selectivity for the target protein | Designing derivatives based on co-crystal structures | nih.gov |

| In Silico ADMET Profiling | Prediction and optimization of pharmacokinetic properties | Computational screening of virtual compound libraries | longdom.orgresearchgate.net |

Advanced Applications in Materials Science and Optoelectronics

Development of Materials with Tunable Optical Properties

The ability to control the absorption and emission of light by a material is fundamental to many optoelectronic technologies. The functionalization of the indazole ring system is a key strategy for tuning these optical properties. acs.org The introduction of different substituents can alter the electron density within the aromatic system, thereby influencing the energy levels of the molecule and, consequently, its interaction with light. acs.org

Research on various N-aryl-2H-indazoles has demonstrated that these compounds can be highly fluorescent, with large Stokes shifts (on the order of 100 nm), a beneficial characteristic for applications such as biological imaging and sensing. acs.org The fluorescence properties are sensitive to the electronic nature of the substituents on the indazole core and the N-aryl group. acs.org For instance, electron-rich and neutral substituents on azobenzenes used in the synthesis of N-aryl-2H-indazoles generally lead to products with good yields and interesting fluorescent properties. acs.org

The presence of the methoxy (B1213986) group (-OCH3) at the 4-position of 6-Iodo-4-methoxy-1H-indazole, being an electron-donating group, is expected to have a significant impact on its optical properties. Methoxy substituents are known to enhance the fluorescence of other heterocyclic systems, such as imidazo[1,5-a]pyridines. researchgate.net This suggests that derivatives of this compound could be engineered to exhibit strong luminescence. Furthermore, the iodine atom at the C4 position of other indazole derivatives has been noted to enhance phosphorescence in Organic Light-Emitting Diode (OLED) emitters due to the heavy-atom effect. This effect facilitates intersystem crossing from the singlet excited state to the triplet excited state, which can lead to phosphorescence.

Table 1: Photophysical Properties of Representative Functionalized Indazoles

| Compound Type | Excitation Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| N-Aryl-2H-Indazoles | ~314 | ~415 | ~101 | Moderate |

This table presents generalized data for classes of indazole derivatives to illustrate their tunable optical properties. acs.orgresearchgate.net

Exploration in Organic Electronic Devices (e.g., OLEDs, Solar Cells)

The development of efficient and stable organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells, is heavily reliant on the design of new organic materials with optimized electronic properties. Indazole derivatives are emerging as promising candidates for these applications.

In the context of OLEDs, the iodine substituent in this compound could be particularly advantageous. The heavy-atom effect of iodine can promote phosphorescence, which is a key mechanism for achieving high internal quantum efficiencies in OLEDs by harvesting both singlet and triplet excitons. The methoxy group, by modifying the electronic properties, could help in tuning the emission color and improving charge transport within the device. Furthermore, the functionalization of 1H-indazole N-oxides has been shown to produce precursors for organic light-emitting diodes. nih.gov

While specific studies on this compound in solar cells are not yet prevalent, the general properties of functionalized indazoles suggest their potential. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for designing efficient donor and acceptor materials in organic photovoltaic devices. The versatile functionalization of the indazole core provides a pathway to achieve the desired energy level alignment for efficient charge separation and transport.

Polymerization and Functionalization for Specialized Material Design

The creation of advanced polymers with specialized functions often begins with the design of unique monomer units. This compound, with its reactive iodine handle, is an excellent candidate for incorporation into polymeric structures. The carbon-iodine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are powerful tools for polymer synthesis. chim.itrasayanjournal.co.in

This allows for the integration of the indazole moiety into the backbone or as a pendant group of a polymer chain. By doing so, the desirable optical and electronic properties of the indazole unit can be imparted to the bulk material. For example, polymers containing indazole units could be designed to be fluorescent, phosphorescent, or have specific charge-transport characteristics.

The functionalization of the indazole ring itself is a well-established field, with numerous methods available for introducing a wide array of chemical groups at various positions. chim.itrsc.org This provides an additional layer of control for tailoring the properties of the resulting polymers. For instance, attaching solubilizing alkyl chains could improve the processability of the polymers, while incorporating other functional groups could introduce sensing capabilities or other desired functionalities. The ability to perform late-stage functionalization on the indazole core offers a high degree of modularity in designing complex, multifunctional materials. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.